molecular formula C17H10Cl3N5 B8288314 4-[[4-Chloro-6-[(2,6-dichlorophenyl)methyl]-1,3,5-triazin-2-yl]amino]benzonitrile

4-[[4-Chloro-6-[(2,6-dichlorophenyl)methyl]-1,3,5-triazin-2-yl]amino]benzonitrile

Cat. No.: B8288314
M. Wt: 390.6 g/mol
InChI Key: SSVDZLLSXWBDQB-UHFFFAOYSA-N
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Description

4-[[4-Chloro-6-[(2,6-dichlorophenyl)methyl]-1,3,5-triazin-2-yl]amino]benzonitrile is a useful research compound. Its molecular formula is C17H10Cl3N5 and its molecular weight is 390.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H10Cl3N5

Molecular Weight

390.6 g/mol

IUPAC Name

4-[[4-chloro-6-[(2,6-dichlorophenyl)methyl]-1,3,5-triazin-2-yl]amino]benzonitrile

InChI

InChI=1S/C17H10Cl3N5/c18-13-2-1-3-14(19)12(13)8-15-23-16(20)25-17(24-15)22-11-6-4-10(9-21)5-7-11/h1-7H,8H2,(H,22,23,24,25)

InChI Key

SSVDZLLSXWBDQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC2=NC(=NC(=N2)Cl)NC3=CC=C(C=C3)C#N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-(bromomethyl)-1,3-dichlorobenzene (about 10% of 0.383 mol) in diethylether (240 ml) was added to magnesium (0.383 mol) in diethylether (240 ml) under argon. Once the reaction started, the remainder of 2-(bromomethyl)-1,3-dichlorobenzene in diethylether was added. The solution was stirred at RT for 2.5 hours and then added via canula to a solution of 2,4,6-trichloro-1,3,5-triazine (0.319 mol) in benzene (480 ml) while keeping the temperature below 15° C. The reaction mixture was stirred for one hour in an ice bath, then for 2 hours at RT. A solution of 4-amino-benzonitrile (0.351 mol) in N,N-diisopropylethylamine (61.0 ml) and 1,4-dioxane (500 ml) was added and the reaction mixture was stirred at RT for 40 hours. The solvent was evaporated. Water and ethylacetate were added. The solution was stirred, then the solid was filtered off, washed with ethylacetate and water, yielding 129.9 g of 4-[[4-chloro-6-[(2,6-dichlorophenyl)methyl]-1,3,5-triazin-2-yl]-amino]benzonitrile (intermediate 27; mp. 243-244° C.).
Quantity
0.383 mol
Type
reactant
Reaction Step One
Quantity
0.383 mol
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.319 mol
Type
reactant
Reaction Step Three
Quantity
480 mL
Type
solvent
Reaction Step Three
Quantity
0.351 mol
Type
reactant
Reaction Step Four
Quantity
61 mL
Type
solvent
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Four

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